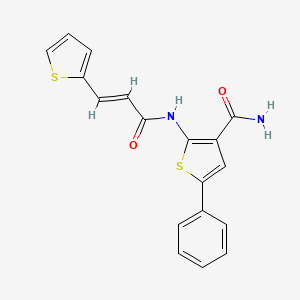

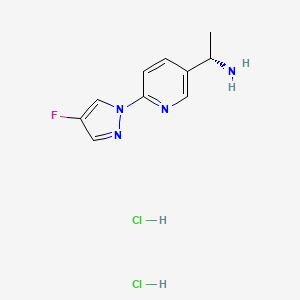

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

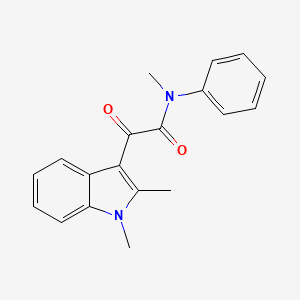

“(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives have been synthesized from enaminones via reactions with different nucleophiles and electrophiles . For example, heating enaminone in acetic acid and in the presence of ammonium acetate can lead to the formation of thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide” would be based on this basic thiophene structure, with additional functional groups attached as indicated by the name of the compound.Chemical Reactions Analysis

The reactivity of enaminones, which are precursors in the synthesis of thiophene derivatives, is due to their ambident nucleophilicity and electrophilicity . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene, the core structure in “(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

- Anti-Cancer Properties : Thiophene-based compounds exhibit promising anti-cancer activity. Researchers explore their potential as cytotoxic agents, targeting cancer cells through various mechanisms .

- Anti-Inflammatory Effects : Some thiophene derivatives possess anti-inflammatory properties, making them relevant for treating inflammatory diseases .

- Antimicrobial Activity : Thiophenes have demonstrated antibacterial and antifungal effects, which could lead to the development of new antimicrobial drugs .

- Voltage-Gated Sodium Channel Blockers : Specific thiophene-containing compounds, like articaine, act as voltage-gated sodium channel blockers and find use as dental anesthetics .

Organic Electronics and Semiconductors

Thiophene-based molecules play a crucial role in organic electronics and semiconductor devices:

- Organic Field-Effect Transistors (OFETs) : Thiophene derivatives contribute to the fabrication of OFETs, which are essential components in flexible displays and electronic circuits .

- Organic Light-Emitting Diodes (OLEDs) : The incorporation of thiophene moieties enhances the performance of OLEDs, leading to brighter and more efficient displays .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. By preventing metal corrosion, they extend the lifespan of materials and structures .

Antihypertensive Properties

Certain thiophene-containing compounds exhibit antihypertensive effects, potentially contributing to the management of hypertension .

Anti-Atherosclerotic Activity

Thiophenes have been investigated for their anti-atherosclerotic properties. These compounds may play a role in preventing or managing atherosclerosis, a condition characterized by plaque buildup in arteries .

Combinatorial Library Building

Thiophene derivatives serve as valuable building blocks for creating combinatorial libraries in drug discovery. By modifying their substituents, researchers can generate diverse chemical entities for high-throughput screening .

Zukünftige Richtungen

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Wirkmechanismus

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which result in the observed pharmacological effects.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . These effects can include the inhibition of certain enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Result of Action

Based on the known pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Eigenschaften

IUPAC Name |

5-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c19-17(22)14-11-15(12-5-2-1-3-6-12)24-18(14)20-16(21)9-8-13-7-4-10-23-13/h1-11H,(H2,19,22)(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYWKWROLFLHFJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

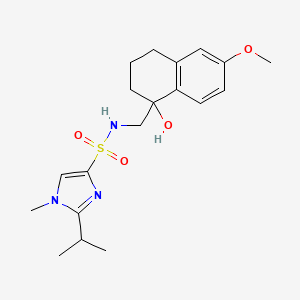

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)

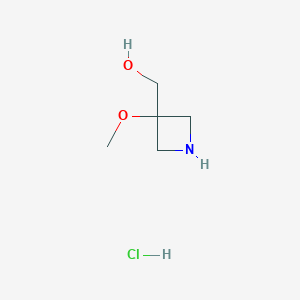

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)